molecular formula C18H22ClN3O3S B10966627 4-[(5-chlorothiophen-2-yl)methyl]-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

4-[(5-chlorothiophen-2-yl)methyl]-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B10966627
M. Wt: 395.9 g/mol
InChI Key: OULVMQAQKFOCIJ-UHFFFAOYSA-N
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Description

4-[(5-CHLORO-2-THIENYL)METHYL]-N-(3,4-DIMETHOXYPHENYL)-1-PIPERAZINECARBOXAMIDE is a complex organic compound that features a piperazine ring substituted with a chlorothienylmethyl group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-CHLORO-2-THIENYL)METHYL]-N-(3,4-DIMETHOXYPHENYL)-1-PIPERAZINECARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(5-CHLORO-2-THIENYL)METHYL]-N-(3,4-DIMETHOXYPHENYL)-1-PIPERAZINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

    Solvents: Dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

4-[(5-CHLORO-2-THIENYL)METHYL]-N-(3,4-DIMETHOXYPHENYL)-1-PIPERAZINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-CHLORO-2-THIENYL)METHYL]-N-(3,4-DIMETHOXYPHENYL)-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-CHLORO-2-THIENYL)METHYL]-N-(3,4-DIMETHOXYPHENYL)-1-PIPERAZINECARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorothienyl and dimethoxyphenyl groups contributes to its versatility and potential for diverse applications.

Properties

Molecular Formula

C18H22ClN3O3S

Molecular Weight

395.9 g/mol

IUPAC Name

4-[(5-chlorothiophen-2-yl)methyl]-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H22ClN3O3S/c1-24-15-5-3-13(11-16(15)25-2)20-18(23)22-9-7-21(8-10-22)12-14-4-6-17(19)26-14/h3-6,11H,7-10,12H2,1-2H3,(H,20,23)

InChI Key

OULVMQAQKFOCIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl)OC

Origin of Product

United States

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